molecular formula C26H29NO8 B11204723 Dimethyl 1-(3,4-dimethoxybenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204723
M. Wt: 483.5 g/mol
InChI Key: ZDZCHTAFSNZDMR-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple methoxy and dimethyl groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzene derivatives and dimethyl sulfate under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: A related compound used in the synthesis of muscle relaxants and other pharmaceuticals.

    2-Methoxyphenyl isocyanate: A compound with similar functional groups, used as a reagent in organic synthesis.

Uniqueness

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple methoxy and dimethyl groups, along with the dihydropyridine core, make it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO8/c1-30-17-8-10-21(31-2)18(12-17)24-19(25(28)34-5)14-27(15-20(24)26(29)35-6)13-16-7-9-22(32-3)23(11-16)33-4/h7-12,14-15,24H,13H2,1-6H3

InChI Key

ZDZCHTAFSNZDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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